molecular formula C9H18ClNO B13560416 1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride

1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride

Cat. No.: B13560416
M. Wt: 191.70 g/mol
InChI Key: XCWIYDIBFDLTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride is a chemical compound known for its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclic octane ring with a methoxymethyl group and an azabicyclo moiety, making it a versatile compound for synthetic and analytical purposes.

Preparation Methods

The synthesis of 1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride typically involves several steps. One common method includes the reaction of a suitable bicyclic precursor with methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride can be compared with other similar compounds, such as:

    1-(Methoxymethyl)-3-azabicyclo[3.2.1]octane: Lacks the hydrochloride group, which may affect its solubility and reactivity.

    3-Azabicyclo[3.2.1]octane: Lacks the methoxymethyl group, resulting in different chemical and biological properties.

    Methoxymethyl derivatives of other bicyclic compounds: These compounds may share some reactivity patterns but differ in their overall structure and applications.

The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

1-(methoxymethyl)-3-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-11-7-9-3-2-8(4-9)5-10-6-9;/h8,10H,2-7H2,1H3;1H

InChI Key

XCWIYDIBFDLTPO-UHFFFAOYSA-N

Canonical SMILES

COCC12CCC(C1)CNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.